

Application Notes and Protocols: Analytical Standards for PF-945863 Research

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560220

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical standards and methodologies for the research of **PF-945863**, a compound known to be a substrate for aldehyde oxidase (AO). The information is intended to guide researchers in the proper handling, analysis, and interpretation of data related to **PF-945863**.

Physicochemical Properties

While specific physicochemical data for a certified **PF-945863** analytical standard is not publicly available, Table 1 summarizes key characteristics inferred from metabolism and clearance studies.

Table 1: Summary of **PF-945863** Properties

Property	Value	Source / Reference
Molecular Class	N-heterocyclic compound	[1][2][3][4][5]
Primary Metabolic Enzyme	Aldehyde Oxidase (AO)	[1][2][4][5]
In Vitro System for Metabolism Studies	Pooled human liver cytosol and S9 fractions	[2][3][4][5]
Reported In Vitro Clearance	38.8–44.6 ml/min/kg (predicted)	[1]
Reported In Vivo Clearance	35 ml/min/kg (actual)	[1]
Known Metabolites	Oxidized metabolites generated by AO	[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol provides a general method for the analysis of **PF-945863**. Optimization may be required based on the specific HPLC system and sample matrix.

Objective: To determine the purity and concentration of **PF-945863** in a given sample.

Materials:

- **PF-945863** reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC system with UV or Mass Spectrometric (MS) detector

Procedure:

- Standard Preparation:
 - Accurately weigh a small amount of **PF-945863** reference standard.
 - Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - Dissolve the sample containing **PF-945863** in the mobile phase or a compatible solvent to a concentration within the calibration range.
 - Filter the sample through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detection.
- Data Analysis:

- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **PF-945863** in the sample by interpolating its peak area from the calibration curve.
- Assess purity by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identification and Structure Confirmation

Objective: To confirm the identity and structural integrity of **PF-945863** and its metabolites.

Materials:

- **PF-945863** sample
- Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
- Liquid chromatography system (as described in the HPLC protocol)

Procedure:

- Sample Infusion or LC-MS:
 - For direct infusion, prepare a dilute solution of **PF-945863** (e.g., 1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse directly into the mass spectrometer.
 - For LC-MS, use the HPLC method described above.
- Mass Spectrometer Settings (Example for ESI-positive mode):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Capillary Voltage: 3.5 kV

- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 100-1000
- Acquisition Mode: Full scan for parent ion identification and tandem MS (MS/MS) for fragmentation analysis.
- Data Analysis:
 - In full scan mode, identify the protonated molecule $[M+H]^+$ corresponding to the molecular weight of **PF-945863**.
 - Perform MS/MS on the parent ion to obtain a fragmentation pattern. This pattern can be used as a fingerprint for structural confirmation and for identifying metabolites, which will have a mass shift corresponding to the metabolic modification (e.g., +16 Da for oxidation).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide definitive structural confirmation of the **PF-945863** analytical standard.

Materials:

- **PF-945863** reference standard (approximately 5-10 mg)
- Deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$)
- NMR spectrometer

Procedure:

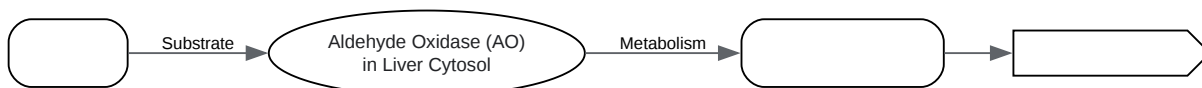
- Sample Preparation:

- Dissolve the **PF-945863** standard in the appropriate deuterated solvent in an NMR tube.
- NMR Experiments:
 - Acquire a ^1H NMR spectrum to identify the proton signals and their multiplicities.
 - Acquire a ^{13}C NMR spectrum to identify the carbon signals.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-carbon correlations.
- Data Analysis:
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the complete chemical structure of **PF-945863**. This data serves as a primary reference for the identity and purity of the standard.

Signaling Pathways and Experimental Workflows

Metabolism of PF-945863 by Aldehyde Oxidase

PF-945863 is primarily metabolized by the cytosolic enzyme Aldehyde Oxidase (AO).^{[1][2][4][5]} This metabolic pathway is crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions.

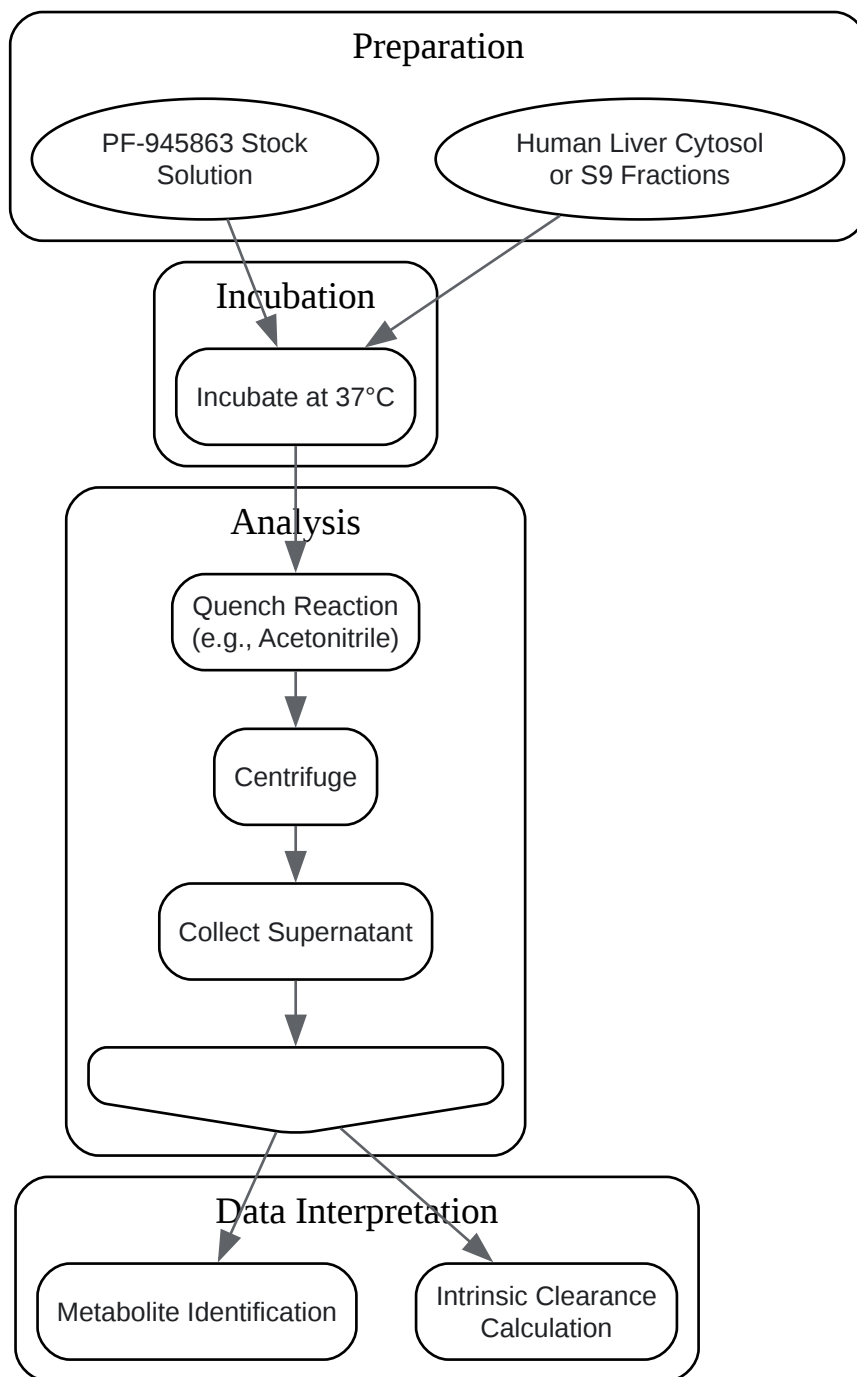


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Caption: Metabolic pathway of **PF-945863** via Aldehyde Oxidase.

Experimental Workflow for In Vitro Metabolism Analysis

The following workflow outlines the key steps in assessing the in vitro metabolism of **PF-945863**.

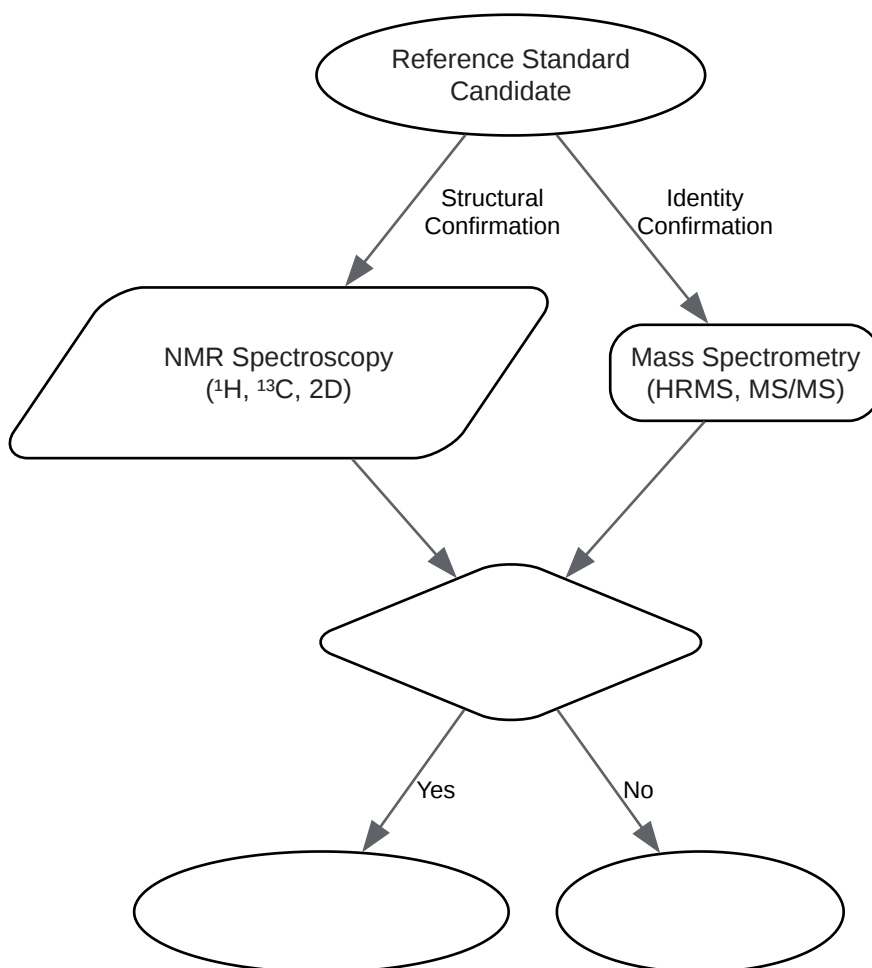


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Caption: Workflow for in vitro metabolism studies of **PF-945863**.

Quality Control Logic for Analytical Standard

This diagram illustrates the logical flow for ensuring the quality and identity of a **PF-945863** analytical standard.



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